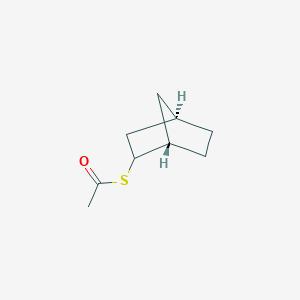
2-Norbornyl thiolacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Norbornyl thiolacetate is an organic compound with the molecular formula C9H14OS It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a thioacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Norbornyl thiolacetate can be synthesized through the reaction of norbornane derivatives with thioacetic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of 2-norbornyl chloride with potassium thioacetate in the presence of a solvent such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Norbornyl thiolacetate undergoes various types of chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thioacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Norbornyl thiolacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-norbornyl thiolacetate involves the reactivity of the thioacetate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfur atom in the thioacetate group, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Norbornyl acetate: Similar structure but contains an acetate group instead of a thioacetate group.
2-Norbornyl methacrylate: Contains a methacrylate group, used in polymer chemistry.
2-Norbornyl p-tolyl sulfide: Contains a sulfide group, used in different chemical applications.
Uniqueness
2-Norbornyl thiolacetate is unique due to the presence of the thioacetate group, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it valuable in specific synthetic applications and research studies involving sulfur chemistry.
Propriétés
Formule moléculaire |
C9H14OS |
|---|---|
Poids moléculaire |
170.27 g/mol |
Nom IUPAC |
S-[(1S,4R)-2-bicyclo[2.2.1]heptanyl] ethanethioate |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m1/s1 |
Clé InChI |
AKEZPHRQPYDGQV-WGTSGOJVSA-N |
SMILES isomérique |
CC(=O)SC1C[C@@H]2CC[C@H]1C2 |
SMILES canonique |
CC(=O)SC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
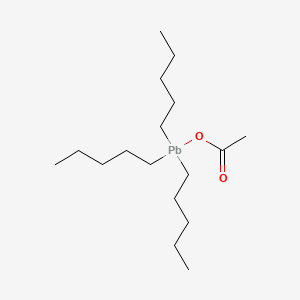

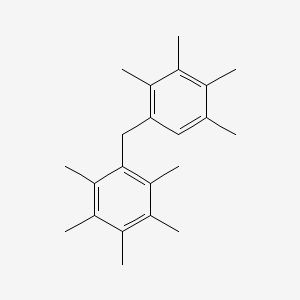
![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967447.png)
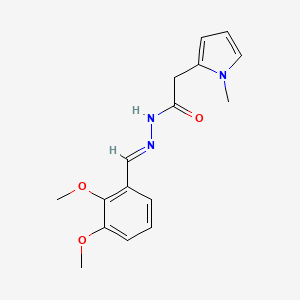

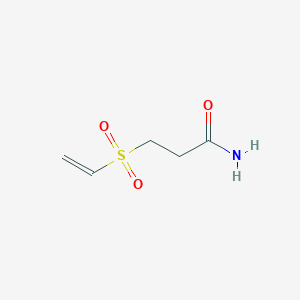
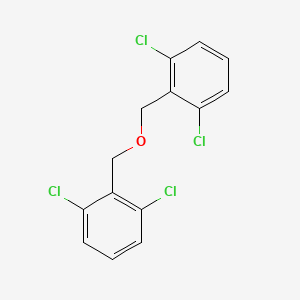
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)
